

Unveiling the Chemistry of 3-Methoxyoct-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3-Methoxyoct-1-ene

Cat. No.: B15441813

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A Note on Identification: An extensive search of chemical databases, including the Chemical Abstracts Service (CAS) registry, did not yield a CAS number for **3-Methoxyoct-1-ene**. This suggests that the compound is not well-characterized or widely available. This guide will therefore focus on a closely related and well-documented compound, 3-Methoxyprop-1-ene (Allyl Methyl Ether), to provide a representative technical overview of a simple alkoxyalkene. Additionally, a proposed synthetic pathway for the originally requested compound, **3-Methoxyoct-1-ene**, is presented for research consideration.

Technical Data for 3-Methoxyprop-1-ene (Allyl Methyl Ether)

CAS Number: 627-40-7

Molecular Formula: C₄H₈O

This section provides a summary of the key chemical and physical properties of 3-Methoxyprop-1-ene.

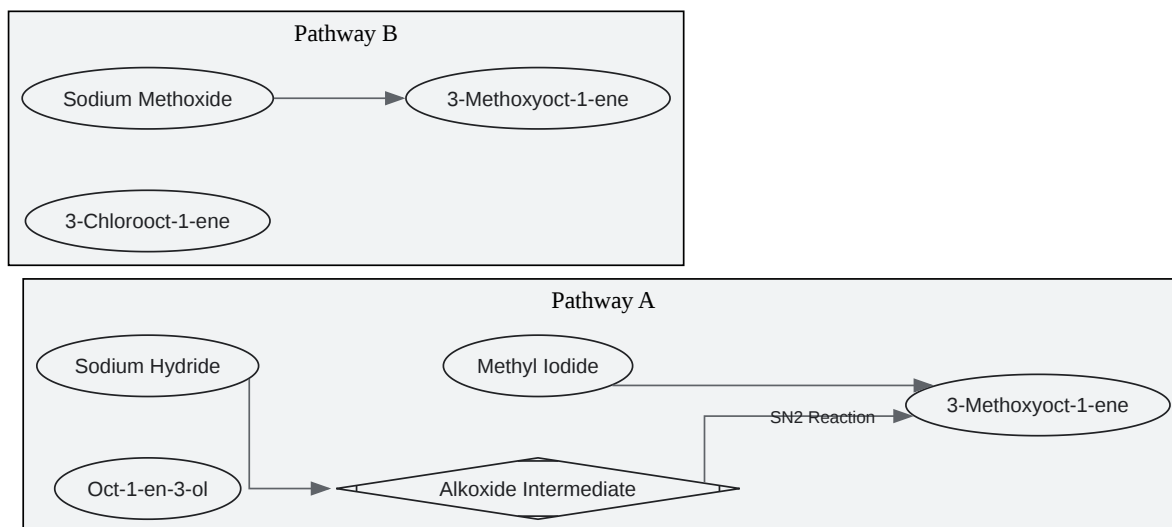
| Property | Value |
|------------------|---------------------|
| Molecular Weight | 72.11 g/mol |
| Boiling Point | 42-43 °C |
| Density | 0.768 g/mL at 25 °C |
| Refractive Index | 1.3803 |
| Flash Point | -23 °C |
| Solubility | Insoluble in water |

Hypothetical Synthesis of 3-Methoxyoct-1-ene

For researchers interested in **3-Methoxyoct-1-ene**, a plausible synthetic route is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.^{[1][2]} Two primary pathways are proposed:

Pathway A: Methylation of oct-1-en-3-ol. Pathway B: Reaction of 3-chloro-oct-1-ene with sodium methoxide.

Pathway A is generally preferred to minimize elimination side reactions, as it involves a secondary alkoxide reacting with a simple methylating agent.



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Figure 1: Proposed synthetic routes for **3-Methoxyoct-1-ene**.

Experimental Protocols

Synthesis of 3-Methoxyprop-1-ene via Williamson Ether Synthesis

This protocol is adapted from established procedures for the Williamson ether synthesis.[3]

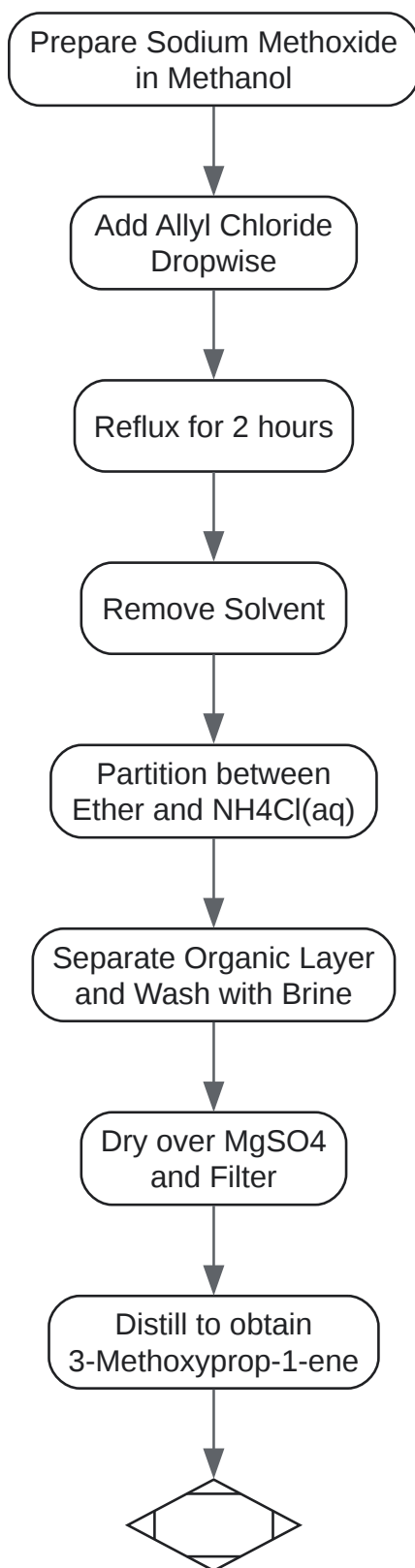
Materials:

- Allyl chloride (1.0 mol)
- Sodium methoxide (1.1 mol)
- Anhydrous methanol (500 mL)

- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride
- Anhydrous magnesium sulfate

Procedure:

- A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
- Allyl chloride is added dropwise to the stirred solution at room temperature.
- After the addition is complete, the reaction mixture is heated to reflux for 2 hours.
- The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between diethyl ether and saturated aqueous ammonium chloride.
- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is carefully removed by distillation to yield 3-methoxyprop-1-ene.



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Figure 2: Experimental workflow for the synthesis of 3-Methoxyprop-1-ene.

Spectroscopic Data for 3-Methoxyprop-1-ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹ H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|--------------------|----------------------|-------------------|---------------------------|------------|
| ~5.9 | m | =CH- | | |
| ~5.2 | m | =CH ₂ | | |
| ~3.9 | d | ~5 | -OCH ₂ - | |
| ~3.3 | s | -OCH ₃ | | |

| ¹³ C NMR | Chemical Shift (ppm) | Assignment |
|---------------------|----------------------|------------|
| ~135 | =CH- | |
| ~117 | =CH ₂ | |
| ~72 | -OCH ₂ - | |
| ~58 | -OCH ₃ | |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxyprop-1-ene shows characteristic peaks for the C-O-C stretch of the ether and the C=C stretch of the alkene.

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|---------------|
| ~3080 | =C-H stretch |
| ~2930 | C-H stretch |
| ~1647 | C=C stretch |
| ~1115 | C-O-C stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Methoxyprop-1-ene would be expected to show a molecular ion peak (M^+) at $m/z = 72$, with fragmentation patterns corresponding to the loss of methyl and methoxy groups.

Applications in Research and Drug Development

Allyl ethers, such as 3-methoxyprop-1-ene, are primarily used in organic synthesis as protecting groups for alcohols.[2][4] The allyl group is stable under a variety of reaction conditions but can be selectively removed, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2]

The key advantages of the allyl protecting group include:

- **Stability:** It is resistant to acidic and basic conditions, as well as to many oxidizing and reducing agents.
- **Selective Cleavage:** The allyl group can be removed under mild conditions using transition metal catalysts (e.g., palladium or rhodium complexes), which do not affect other common protecting groups.[2]

This orthogonality makes the allyl group particularly useful in multi-step syntheses where sequential protection and deprotection of different functional groups are required.

Safety and Handling

3-Methoxyprop-1-ene is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).

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- 4. The allyl ether as a protecting group in carbohydrate chemistry. Part IV. The 2-methylallyl ether group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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